N-(4-bromo-2-fluoro-3-methylphenyl)-3-methyl-1,2-thiazole-4-carboxamide
Description
N-(4-bromo-2-fluoro-3-methylphenyl)-3-methyl-1,2-thiazole-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromo, fluoro, and methyl group attached to a phenyl ring, which is further connected to a thiazole ring with a carboxamide group
Properties
IUPAC Name |
N-(4-bromo-2-fluoro-3-methylphenyl)-3-methyl-1,2-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2OS/c1-6-9(13)3-4-10(11(6)14)15-12(17)8-5-18-16-7(8)2/h3-5H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMUVESKFQFNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)NC(=O)C2=CSN=C2C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluoro-3-methylphenyl)-3-methyl-1,2-thiazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the key intermediate, 4-bromo-2-fluoro-3-methylphenylamine. This intermediate is then reacted with 3-methyl-1,2-thiazole-4-carbonyl chloride under appropriate conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluoro-3-methylphenyl)-3-methyl-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo or fluoro groups.
Scientific Research Applications
N-(4-bromo-2-fluoro-3-methylphenyl)-3-methyl-1,2-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluoro-3-methylphenyl)-3-methyl-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific biological context, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(4-bromo-2-fluoro-3-methylphenyl)-3-methyl-1,2-thiazole-4-carboxamide analogs: These compounds have slight modifications in their structure, such as different substituents on the phenyl or thiazole rings.
Other Thiazole Derivatives: Compounds with a thiazole ring but different substituents, which can have different properties and applications.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in the development of new materials and pharmaceuticals, as it can interact with biological targets in ways that similar compounds cannot.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
